壳二糖八乙酸酯
描述
布罗马多尔,也称为 4-(4-溴苯基)-4-(二甲氨基)-1-(2-苯乙基)环己醇,是一种强效合成的阿片类药物,具有独特的芳基环己胺化学结构。它是在 20 世纪 70 年代由 Upjohn 公司的 Daniel Lednicer 开发的。 布罗马多尔以其极高的效力而闻名,其更活跃的反式异构体形式的效力大约是吗啡的 504 倍 .
科学研究应用
布罗马多尔在科学研究中有多种应用:
化学: 用作研究合成阿片类药物及其结构-活性关系的参考化合物。
生物学: 研究其与阿片受体的相互作用及其对细胞信号通路的影响。
医学: 由于其高效力,已探索为潜在的止痛药,但由于安全问题,其使用受到限制。
工业: 用于开发新的合成路线和方法,用于生产强效的止痛药。
作用机制
布罗马多尔主要通过与 μ-阿片受体的相互作用发挥其作用。它是一种强效激动剂,与受体结合并模拟内源性阿片类药物的作用。这种相互作用导致腺苷酸环化酶活性的抑制,从而导致 cAMP 水平降低和神经元兴奋性降低。 该化合物还影响其他信号通路,有助于其止痛和镇静作用 .
类似化合物:
U-47700: 另一种强效合成阿片类药物,具有相似的作用机制。
布罗啡尼: 一种非芬太尼阿片类药物,在 μ-阿片受体上具有高功效。
异尼他嗪: 一种合成阿片类药物,化学结构不同,但药理作用相似。
布罗马多尔的独特性: 布罗马多尔因其极高的效力和独特的芳基环己胺结构而脱颖而出。 与许多其他合成阿片类药物不同,布罗马多尔的结构允许进行重大修改,从而导致开发出具有不同药理特征的各种类似物 .
生化分析
Biochemical Properties
Chitobiose Octaacetate plays a significant role in biochemical reactions. It is used for the synthesis of chitobiose oxazoline and other chitin precursors . The enzymes, proteins, and other biomolecules it interacts with are yet to be fully identified.
Metabolic Pathways
Chitobiose Octaacetate is involved in the metabolic pathways of chitin. It interacts with enzymes or cofactors involved in the acetolysis of chitin
准备方法
合成路线和反应条件: 布罗马多尔的合成涉及几个关键步骤:
环己醇核心结构的形成: 第一步涉及通过一系列环化反应形成环己醇核心结构。
芳基的引入: 芳基通过傅克烷基化反应引入。
溴化: 溴原子通过使用溴或溴化剂的溴化反应引入。
二甲氨基取代: 二甲氨基通过使用二甲胺的取代反应引入。
工业生产方法: 布罗马多尔的工业生产遵循类似的合成路线,但规模更大。这些反应针对更高产量和纯度进行了优化,通常涉及使用先进的催化体系和连续流动反应器以确保生产质量一致。
反应类型:
氧化: 布罗马多尔可以发生氧化反应,特别是在羟基处,形成酮或羧酸。
还原: 还原反应可以将酮基转化回羟基。
取代: 布罗马多尔中的溴原子可以通过亲核取代反应被其他卤素或官能团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以使用叠氮化钠或氰化钾等亲核试剂进行取代反应。
主要产物:
氧化产物: 酮和羧酸。
还原产物: 醇。
取代产物: 卤代衍生物或其他取代化合物。
相似化合物的比较
U-47700: Another potent synthetic opioid with a similar mechanism of action.
Brorphine: A non-fentanyl opioid with high efficacy at the μ-opioid receptor.
Isotonitazene: A synthetic opioid with a different chemical structure but similar pharmacological effects.
Uniqueness of Bromadol: Bromadol stands out due to its extremely high potency and unique arylcyclohexylamine structure. Unlike many other synthetic opioids, Bromadol’s structure allows for significant modifications, leading to the development of various analogues with different pharmacological profiles .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-acetamido-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32)/t19-,20-,21-,22-,23-,24-,25-,26-,27?,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-NCBZWLQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of chitobiose octaacetate in carbohydrate chemistry?
A1: Chitobiose octaacetate is a peracetylated derivative of chitobiose, a disaccharide composed of two N-acetylglucosamine units linked by a β-(1→4) glycosidic bond. It serves as a key starting material in synthesizing various oligosaccharides related to chitin, a vital component of many biological systems [, , ].
Q2: Can you describe a novel method for synthesizing chitobiose octaacetate as highlighted in the research?
A2: Yes, one of the papers [, ] describes a new approach to synthesizing chitobiose octaacetate. This method utilizes 1,6:2,3-dianhydro-β-D-mannopyranose and a specifically protected oxazoline derivative of N-acetylglucosamine as starting materials. The key step involves a condensation reaction catalyzed by p-toluenesulfonic acid, leading to the formation of a key intermediate. Subsequent modifications, including azidolysis, reduction, acetylation, and acetolysis, ultimately yield chitobiose octaacetate.
Q3: How is chitobiose octaacetate utilized in synthesizing more complex structures?
A3: The research [] demonstrates the use of chitobiose octaacetate in synthesizing a trisaccharide related to the core structure of asparagine-linked glycoproteins. The process involves several steps, starting with the selective deprotection and functionalization of chitobiose octaacetate to create a reactive glycosyl acceptor. This modified chitobiose derivative is then coupled with a suitably protected fucosyl donor through a halide ion-catalyzed glycosylation reaction, forming the desired trisaccharide. Finally, global deprotection steps are carried out to afford the target trisaccharide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。